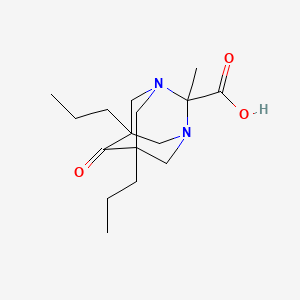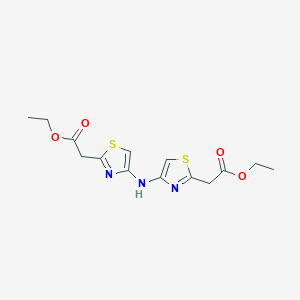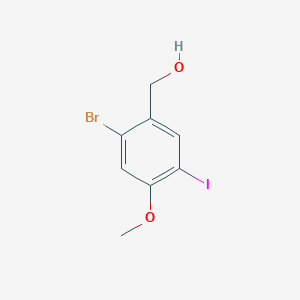
1-(Buta-1,3-dien-2-yl)-3-fluorobenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(1,3-Butadien-2-Yl)-3-Fluorobenzene is an organic compound that features a fluorine atom attached to a benzene ring, which is further substituted with a 1,3-butadien-2-yl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(1,3-Butadien-2-Yl)-3-Fluorobenzene typically involves the palladium-catalyzed cross-coupling of 1,3-butadien-2-yl species with fluorobenzene derivatives. This reaction is carried out under controlled conditions, often involving the use of organoindium reagents generated from allenylmethyl bromide and indium . The reaction conditions include the use of a palladium catalyst, a suitable base, and an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reactive intermediates and by-products.
Análisis De Reacciones Químicas
Types of Reactions: 1-(1,3-Butadien-2-Yl)-3-Fluorobenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form products such as acrolein and 1-oxo-n-butadienyl.
Substitution: It can participate in substitution reactions, where the fluorine atom or the butadienyl group is replaced by other functional groups.
Addition: The compound can undergo addition reactions, particularly with electrophiles, due to the presence of the conjugated diene system.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include molecular oxygen and peroxides, often under elevated temperatures.
Substitution: Reagents such as halogens, acids, and bases are used under controlled conditions to achieve substitution.
Addition: Electrophiles such as halogens and hydrogen halides are used in the presence of catalysts to facilitate addition reactions.
Major Products:
Oxidation: Major products include acrolein and 1-oxo-n-butadienyl.
Substitution: Products vary depending on the substituent introduced.
Addition: Products include halogenated derivatives and hydrogenated compounds.
Aplicaciones Científicas De Investigación
1-(1,3-Butadien-2-Yl)-3-Fluorobenzene has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex aromatic compounds.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of polymers and other materials with specific properties.
Mecanismo De Acción
The mechanism of action of 1-(1,3-Butadien-2-Yl)-3-Fluorobenzene involves its interaction with molecular targets through its reactive functional groups. The conjugated diene system allows for various addition and substitution reactions, while the fluorine atom can participate in hydrogen bonding and other interactions. These properties enable the compound to engage in complex reaction pathways, leading to the formation of diverse products .
Comparación Con Compuestos Similares
1,3-Butadiene: Shares the butadienyl group but lacks the fluorobenzene moiety.
Fluorobenzene: Contains the fluorine-substituted benzene ring but lacks the butadienyl group.
1,2-Pentadiene: Similar in structure but differs in the position of the double bonds.
Uniqueness: 1-(1,3-Butadien-2-Yl)-3-Fluorobenzene is unique due to the combination of the fluorobenzene ring and the conjugated diene system. This dual functionality allows it to participate in a wide range of chemical reactions and makes it a valuable compound in synthetic chemistry and material science.
Propiedades
Número CAS |
219486-74-5 |
|---|---|
Fórmula molecular |
C10H9F |
Peso molecular |
148.18 g/mol |
Nombre IUPAC |
1-buta-1,3-dien-2-yl-3-fluorobenzene |
InChI |
InChI=1S/C10H9F/c1-3-8(2)9-5-4-6-10(11)7-9/h3-7H,1-2H2 |
Clave InChI |
KRGYZGGERHZVRS-UHFFFAOYSA-N |
SMILES canónico |
C=CC(=C)C1=CC(=CC=C1)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(1H-Indol-3-yl)(7-methoxy-9H-pyrido[3,4-b]indol-1-yl)methanone](/img/structure/B12835430.png)
![3-Bromo-4'-[1,1,2-trifluoro-2-(trifluoromethoxy)ethoxy]acetophenone](/img/structure/B12835431.png)





![tert-Butyl (S)-5-(2-amino-3-methoxy-3-oxopropyl)-1H-pyrazolo[3,4-b]pyridine-1-carboxylate](/img/structure/B12835455.png)
![1-[2-(2-Butoxyethoxy)ethoxy]-4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,11-heptadecafluoroundecan-2-ol](/img/structure/B12835457.png)
![4-((6-Methoxy-2-(4-methoxyphenyl)benzo[b]thiophen-3-yl)oxy)phenol](/img/structure/B12835466.png)


